molecular formula C23H27BrFNO2 B1662478 [4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone CAS No. 161582-11-2

[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone

Cat. No. B1662478
M. Wt: 448.4 g/mol
InChI Key: CMYCCJYVZIMDFU-UHFFFAOYSA-N
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Description

“4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenylmethanone” is a chemical compound with the CAS Number: 189197-69-1 . It has a molecular weight of 564.45 . The IUPAC name for this compound is (2E)-2-butenedioic acid compound with [4- ( {6- [allyl (methyl)amino]hexyl}oxy)-2-fluorophenyl] (4-bromophenyl)methanone (1:1) .


Molecular Structure Analysis

The molecular formula of this compound is C27H31BrFNO6 . The InChI Code is 1S/C23H27BrFNO2.C4H4O4/c1-3-14-26 (2)15-6-4-5-7-16-28-20-12-13-21 (22 (25)17-20)23 (27)18-8-10-19 (24)11-9-18;5-3 (6)1-2-4 (7)8/h3,8-13,17H,1,4-7,14-16H2,2H3;1-2H, (H,5,6) (H,7,8)/b;2-1+ .


Physical And Chemical Properties Analysis

This compound is a solid . It has a melting point of 90-92.7C at N/A mmHg . It should be stored in an inert atmosphere, under -20C .

Scientific Research Applications

  • Activation of Human Pregnane X Receptor and Induction of CYP3A4/CYP2B6 : The compound, under the name Ro 48-8071, has been studied for its effects on CYP3A4 and CYP2B6 mRNA content in primary cultured human hepatocytes. It showed a significant increase in mRNA content, indicating its potential for inducing specific cytochrome P450 enzymes (Duniec‐Dmuchowski et al., 2009).

  • Antitumor Activity : A structurally similar compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was synthesized and exhibited inhibition on the proliferation of various cancer cell lines including A549, BGC-823, and HepG-2 (Tang & Fu, 2018).

  • Antibacterial Activity : Novel compounds, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, showed significant inhibition of bacterial growth, suggesting potential for antibacterial applications (Nagaraj et al., 2018).

  • Antioxidant Properties : The synthesis and antioxidant properties of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone were explored, indicating their potential as effective antioxidants (Çetinkaya et al., 2012).

  • Anti-tumor Agents : A derivative of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, synthesized as part of a hit-to-lead program, exhibited selective cytotoxicity against a tumorigenic cell line (Hayakawa et al., 2004).

  • DFT and Docking Studies for Antibacterial Activity : Density functional theory (DFT) calculations and docking studies were conducted on novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone to understand their antibacterial activity (Shahana & Yardily, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYCCJYVZIMDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870077
Record name Ro 48-8071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone

CAS RN

161582-11-2
Record name (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161582-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 48-8071
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161582112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R048-8071
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ro 48-8071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro-48-8071
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDR69X9Q9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone

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